molecular formula C11H16O B14669786 Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one CAS No. 38229-67-3

Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one

Cat. No.: B14669786
CAS No.: 38229-67-3
M. Wt: 164.24 g/mol
InChI Key: WSIQUQJHXIKUKH-UHFFFAOYSA-N
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Description

Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one is a complex organic compound that belongs to the class of bicyclic ketones This compound is characterized by its unique structure, which includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may involve hydrogenation and oxidation to introduce the ketone functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids and esters.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives and substituted bicyclic compounds.

Scientific Research Applications

Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Indanone: A simpler bicyclic ketone with similar structural features.

    Tetralone: Another bicyclic ketone with a different ring fusion pattern.

    Hydrindone: A related compound with a similar bicyclic structure but different functional groups.

Properties

CAS No.

38229-67-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

tricyclo[4.3.2.01,6]undecan-2-one

InChI

InChI=1S/C11H16O/c12-9-3-1-4-10-5-2-6-11(9,10)8-7-10/h1-8H2

InChI Key

WSIQUQJHXIKUKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C23CCCC2(C1)CC3

Origin of Product

United States

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